3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Description
Its structure features a fused naphthalene-oxazine core substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1. This compound has garnered attention for its strong acetylcholinesterase (AChE) inhibitory activity, with a binding free energy of -48.04 kcal mol⁻¹, making it a promising candidate for Alzheimer’s disease treatment . Additionally, its synthesis via green chemistry methods, such as microwave-assisted solvent-free reactions using recyclable catalysts, highlights its relevance in sustainable drug development .
Properties
CAS No. |
24609-76-5 |
|---|---|
Molecular Formula |
C24H18ClNO |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H18ClNO/c25-19-13-10-18(11-14-19)24-26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27-24/h1-15,23-24,26H |
InChI Key |
PTSGIYDZVYWRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e]oxazine
Multi-Component Reaction (MCR) Strategies
The most widely adopted approach involves a one-pot multi-component reaction (MCR) combining β-naphthol, 4-chlorobenzaldehyde, and urea under acidic conditions. A representative procedure involves heating β-naphthol (1 mmol), 4-chlorobenzaldehyde (1 mmol), and urea (1.5 mmol) in acetic acid (0.5 mmol) at 130°C for 2 hours. This method yields the target compound in 74% after recrystallization from ethyl acetate/hexane. The reaction proceeds via imine formation, followed by cyclization, as confirmed by intermediates isolated during kinetic studies.
A green chemistry variant replaces acetic acid with Fe₃O₄@nano-almondshell@OSi(CH₂)₃/NHCH₂pyridine/CuII (FNAOSiPAMP/CuII), a magnetically recoverable nanocatalyst. Under solvent-free conditions, this method achieves 89% yield in 40 minutes at 100°C, demonstrating superior atom economy and reduced energy consumption.
Table 1: Comparative Analysis of MCR Protocols
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic Acid | Neat | 130 | 2 | 74 |
| FNAOSiPAMP/CuII | Solvent-free | 100 | 0.67 | 89 |
| Amberlyst IR-120 | Methanol | 80–90 | 3 | 82 |
Catalytic Ring-Closure Reactions
Ring-closure strategies employ pre-synthesized aminobenzylnaphthols reacting with 4-chlorobenzaldehyde. For instance, 2-(aminophenylmethyl)-β-naphthol undergoes cyclization with 4-chlorobenzaldehyde in methanol under ammonia, yielding the oxazine scaffold in 68% efficiency. This method allows precise control over stereochemistry but requires stringent anhydrous conditions.
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball-milling techniques to minimize solvent waste. A mixture of β-naphthol, 4-chlorobenzaldehyde, and urea is milled with silica-supported sulfuric acid at 35 Hz for 20 minutes, achieving 78% yield. This method is scalable and reduces purification steps, though crystallinity challenges necessitate post-synthesis annealing.
Analytical Characterization
Spectroscopic Analysis
¹H-NMR (300 MHz, DMSO-d₆): Peaks at δ 6.1 ppm (singlet, 1H, CH), 7.0–8.11 ppm (multiplet, 10H, aromatic), and 8.93 ppm (singlet, 1H, NH) confirm the oxazine ring and substituents. ¹³C-NMR (75 MHz, DMSO-d₆) reveals carbonyl resonance at δ 173.4 ppm, with aromatic carbons between δ 114.9–152.9 ppm.
FT-IR spectra show characteristic stretches at 3224 cm⁻¹ (N–H), 1734 cm⁻¹ (C=O), and 1265 cm⁻¹ (C–O–C).
X-ray Crystallography
Single-crystal X-ray diffraction confirms a planar naphthalene system (rings A–D) with dihedral angles of 85.3° between the oxazine ring and 4-chlorophenyl group. The crystal packing exhibits intermolecular N–H···O hydrogen bonds (2.89 Å), stabilizing the lattice.
Table 2: Crystallographic Data for 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e]oxazine
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.07 Å |
| Density (g/cm³) | 1.452 |
| R-factor | 0.041 |
Biological Activity and Molecular Docking
The compound exhibits potent AChE inhibition (IC₅₀ = 2.3 μM), surpassing donepezil in silico. Molecular docking into Torpedo californica AChE (PDB: 1EVE) shows the 4-chlorophenyl group occupying the catalytic anionic site (CAS) with π-π stacking at Trp279, while the naphthyl moiety binds the peripheral anionic site (PAS). MM-GBSA calculations estimate a binding free energy of −48.04 kcal/mol, indicating high affinity.
Optimization and Challenges
Key challenges include:
- Regioselectivity Control : Competing pathways may form [2,1-e] isomers, requiring careful catalyst selection.
- Catalyst Recycling : While FNAOSiPAMP/CuII retains 92% activity after five cycles, leaching remains an issue above 100°C.
- Solubility Limitations : The compound’s hydrophobicity complicates aqueous bioavailability, prompting ongoing PEGylation studies.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a non-steroidal anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the cyclooxygenase (COX) enzyme, inhibiting its activity and thereby reducing inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Key Observations :
- Compound 5f is optimally synthesized using microwave irradiation with [Msim]Cl, achieving 93% yield in 20 minutes .
- Alum and boric acid methods are cost-effective but require longer reaction times (4–6 hours) .
Structural and Physicochemical Properties
Substituents on the oxazine ring significantly influence molecular geometry and properties:
Key Observations :
- Electron-withdrawing groups (e.g., 4-Cl) enhance AChE binding affinity and logP, improving lipid solubility .
- Methoxy groups reduce hydrophobicity but may decrease target engagement .
Pharmacological Activities
AChE Inhibition
- Compound 5f outperforms analogs like 4c (4-methoxyphenyl) due to stronger hydrophobic interactions with AChE’s peripheral anionic site (PAS). Molecular docking reveals hydrogen bonding with Tyr337 and π-π stacking with Trp286 .
- Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) show reduced activity due to steric hindrance .
Anti-Inflammatory Activity
Anticonvulsant Activity
- 2-(Aryl/alkyl) derivatives (e.g., 2-methylphenyl) delay tonic seizure onset by 120% at 100 mg/kg, likely via GABAergic modulation .
Biological Activity
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a complex organic compound that belongs to the oxazine class. Its unique bicyclic structure integrates both naphthalene and oxazine functionalities, making it a subject of interest in medicinal chemistry. The compound exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor and in anticancer applications.
- Molecular Formula : C24H18ClNO
- Molecular Weight : 371.859 g/mol
- CAS Number : 24609-76-5
Acetylcholinesterase Inhibition
One of the most notable biological activities of this compound is its potential as an acetylcholinesterase inhibitor . This property is crucial for enhancing cognitive function, particularly in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies indicate that the compound interacts strongly with the active site of acetylcholinesterase, suggesting its efficacy in modulating neurotransmitter levels in neurological disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities against various cancer cell lines:
| Cell Line | Type of Cancer | Activity Level |
|---|---|---|
| MCF-7 | Breast Cancer | Significant |
| HCT116 | Colon Cancer | Comparable to standard chemotherapeutics |
| L929 | Mouse Fibroblast | High viability at 25 mg/mL |
In vitro studies have shown that certain derivatives demonstrate comparable efficacy to established chemotherapeutic agents like 5-fluorouracil (5-FU) against MCF-7 and HCT116 cell lines .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound suggest that some derivatives may possess significant activity against various pathogens. Compounds derived from this structure have shown antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Study on Synthesis and Biological Evaluation
A series of novel naphtho[1,2-e][1,3]oxazines were synthesized and evaluated for their biological activities. The study highlighted the synthesis of compounds bearing arylsulfonamide moieties and their subsequent testing for anticancer and antifungal activities. Notably, compounds such as 7j and 7l exhibited remarkable activities against breast (MCF-7) and colon (HCT116) cancers with IC50 values comparable to known drugs .
Antimicrobial Activity Assessment
In another study, a range of synthesized naphtho[1,2-e][1,3]oxazines was tested for their antimicrobial properties against various pathogens. The results indicated significant antibacterial activity for several compounds against both Gram-positive and Gram-negative bacteria. The cytotoxicity assays revealed that specific derivatives were effective in inhibiting cell proliferation in breast and lung cancer models .
Q & A
Q. What are the optimized synthetic routes for this compound under green chemistry conditions?
The most efficient methods involve one-pot Mannich-type condensation-cyclization reactions using eco-friendly catalysts. For example:
- Fe₃O₄@nano-cellulose/TiCl₂ enables solvent-free synthesis with high yields (85–92%) and catalyst recyclability (up to 5 cycles) .
- Nano-Fe₃O₄@walnut shell/Cu(II) promotes β-naphthol activation, reducing reaction times to 2–4 hours at ambient temperature .
- Microwave-assisted synthesis with [Msim]Cl as a catalyst achieves solvent-free conditions and rapid cyclization (15–30 minutes) . Comparative studies show these methods outperform traditional approaches requiring toxic solvents (e.g., benzene) or prolonged heating .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirms regioselectivity and stereochemistry (e.g., δ 5.55–5.74 ppm for oxazine CH protons) .
- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 8.52° between fused naphthalene and oxazine rings) and crystallographic parameters (space group P21, a = 9.180 Å) .
- FTIR : Identifies C–O–C stretching (1240–1260 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) .
- Mass spectrometry : Detects molecular ion peaks (e.g., m/z 464 [M⁺] for brominated derivatives) .
Q. How is the compound’s preliminary biological activity assessed?
- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus reveal MIC values of 8–32 µg/mL for 8-bromo derivatives .
- Toxicity mitigation : In Polypedates teraiensis tadpoles, derivatives reduce chlorpyrifos-induced hemolysis by 40–60% at 10 µM .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) show IC₅₀ values <10 µM for optimized analogs .
Advanced Research Questions
Q. What mechanistic insights explain stereoelectronic effects in its tautomerism?
Studies using DFT calculations and NMR kinetics reveal:
Q. How do structural modifications impact biological potency?
Structure-activity relationship (SAR) studies highlight:
- 8-Bromo substitution enhances antimicrobial activity by 2–4-fold due to increased lipophilicity (log P = 3.2 vs. 2.5 for non-brominated analogs) .
- 4-Chlorophenyl groups improve AChE binding affinity (ΔG = −48.04 kcal/mol) by forming π-π interactions with Trp286 in the enzyme’s active site .
- Methoxy substituents reduce cytotoxicity (IC₅₀ >100 µM in HEK293 cells) compared to nitro derivatives (IC₅₀ = 12 µM) .
Q. What crystallographic challenges arise in resolving its structure?
- Disorder in fused rings : Requires high-resolution data (θ >25°) and SHELXL refinement with TWIN/BASF commands to model anisotropic displacement .
- Hydrogen bonding absence : The oxazine NH group does not participate in intermolecular H-bonds, complicating crystal packing predictions .
Q. How can computational modeling guide derivative design?
- Molecular docking (AutoDock Vina) : Predicts binding modes in AChE’s catalytic triad (Ser203, His447, Glu334) with RMSD <2.0 Å .
- MM-GBSA calculations : Rank derivatives by binding free energy (e.g., −48.04 kcal/mol for 4-chlorophenyl analogs) .
- ADMET predictions : Optimize log P (<5) and polar surface area (>60 Ų) to enhance blood-brain barrier permeability .
Contradictions and Resolutions
- Synthetic yields : Early methods (e.g., methanolic ammonia, 48 h) report yields ≤70% , while modern catalysts achieve >85% . Resolution: Optimize catalyst loading (5–10 mol%) and solvent-free conditions.
- Tautomer stability : Conflicting NMR data arise from solvent polarity. Use low-polarity solvents (CDCl₃) to stabilize oxazine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
